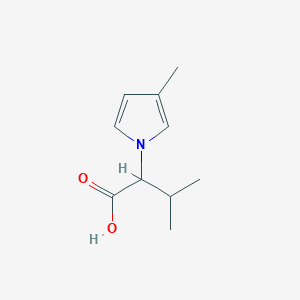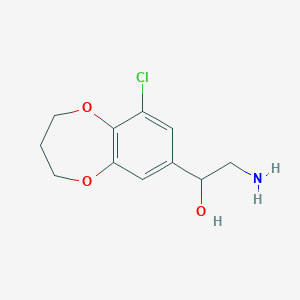
3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a pyrrole ring substituted with a methyl group and a butanoic acid side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyrrole with 3-methyl-2-bromobutanoic acid under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the pyrrole ring attacks the electrophilic carbon of the bromobutanoic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of 3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may require reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives of the pyrrole ring.
Aplicaciones Científicas De Investigación
3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrrole ring and the carboxylic acid group can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-3-(3-methyl-1H-pyrrol-1-yl)butanoic acid
- 3-methyl-2-(2-methyl-1H-pyrrol-1-yl)butanoic acid
- 3-methyl-2-(3-methyl-1H-pyrrol-1-yl)pentanoic acid
Uniqueness
3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid is unique due to its specific substitution pattern on the pyrrole ring and the butanoic acid side chain. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
3-methyl-2-(3-methylpyrrol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H15NO2/c1-7(2)9(10(12)13)11-5-4-8(3)6-11/h4-7,9H,1-3H3,(H,12,13) |
Clave InChI |
NLCNVIXWIUGCPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C=C1)C(C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride](/img/structure/B13580188.png)

![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide,trans](/img/structure/B13580203.png)
![1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13580206.png)
![(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13580215.png)
amine dihydrochloride](/img/structure/B13580223.png)




